1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Overview
Description
1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound featuring a spirocyclic structure that integrates an indole and a quinazoline moiety. This compound is of significant interest due to its unique structural characteristics and potential biological activities. The spirocyclic framework is known for its rigidity and three-dimensionality, which often imparts unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting from an appropriate aniline derivative, the indole ring can be constructed via Fischer indole synthesis.
Quinazoline Formation: The quinazoline ring is often synthesized from anthranilic acid derivatives through cyclization reactions.
Spirocyclization: The final step involves the spirocyclization, where the indole and quinazoline moieties are fused together. This can be achieved through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, focusing on high yield and purity. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance reaction efficiency and reduce production time. These methods also allow for better control over reaction conditions, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the quinazoline ring to a dihydroquinazoline derivative.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 2- and 3-positions, using reagents like bromine or nitronium ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitronium tetrafluoroborate for nitration.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties due to its rigid spirocyclic structure.
Mechanism of Action
The mechanism of action of 1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow the compound to fit into unique binding sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,2’-pyrrolidine] derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Spiro[indole-3,2’-pyran] derivatives: Exhibiting various pharmacological effects, such as anti-inflammatory and analgesic activities.
Uniqueness
1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its combination of indole and quinazoline moieties, which are both pharmacologically significant. The spirocyclic structure adds to its rigidity and potential for specific biological interactions, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1'-methylspiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-19-13-9-5-3-7-11(13)16(15(19)21)17-12-8-4-2-6-10(12)14(20)18-16/h2-9,17H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSIRHNNISVTOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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